molecular formula C19H21N3O3S B11600575 2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 617695-18-8

2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B11600575
CAS No.: 617695-18-8
M. Wt: 371.5 g/mol
InChI Key: SPHFFAPEPLDHJH-FOWTUZBSSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazine core fused with a benzylidene moiety substituted with a hexyloxy group at the 2-position and a methyl group at the 6-position. The synthesis typically involves Knoevenagel condensation of 6-methyl-3-thioxo-1,2,4-triazin-5-one with 2-(hexyloxy)benzaldehyde in the presence of chloroacetic acid and acetic anhydride, followed by cyclization .

Properties

CAS No.

617695-18-8

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

(2E)-2-[(2-hexoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H21N3O3S/c1-3-4-5-8-11-25-15-10-7-6-9-14(15)12-16-18(24)22-19(26-16)20-17(23)13(2)21-22/h6-7,9-10,12H,3-5,8,11H2,1-2H3/b16-12+

InChI Key

SPHFFAPEPLDHJH-FOWTUZBSSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C)S2

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multiple steps. One common method includes the condensation of 2-(hexyloxy)benzaldehyde with 6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s distinctiveness lies in its hexyloxy substituent. Key comparisons with similar derivatives include:

Compound Name Substituents (Position) Key Physicochemical Properties Reference
2-(3-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 3-Methoxy (benzylidene), 6-methyl Higher solubility due to methoxy; MP: ~271–272°C (decomposes); IR: 1645 cm⁻¹ (C=N), 1345 cm⁻¹ (SO₂)
(2Z)-6-Benzyl-2-benzylidene-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione Benzyl (6), benzylidene (2) Increased aromaticity; NMR: δ 7.86–7.92 ppm (aromatic H); lower lipophilicity vs. hexyloxy
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Hydroxy (benzylidene), chloro, cyano Polar functional groups (CN, OH); IR: 2235 cm⁻¹ (CN), 1605 cm⁻¹ (C=N); MP: 314–315°C
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole 4-Cl (aryl), 4-OCH₃ (aryl) Electron-withdrawing (Cl) and -donating (OCH₃) groups; ¹³C NMR: δ 160.21 (C-OCH₃)

Key Observations :

  • Hexyloxy vs. Methoxy : The hexyloxy group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to methoxy derivatives (logP ~2.8), enhancing membrane permeability but reducing aqueous solubility .
  • Aromatic vs. Aliphatic Substituents : Benzylidene derivatives (e.g., ) exhibit higher melting points (e.g., 243–246°C) due to rigid aromatic stacking, whereas the hexyloxy chain disrupts crystallinity, likely lowering the target compound’s MP .

Biological Activity

2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound notable for its unique structural features, including a thiazole and triazine framework. The molecular formula of this compound is C₁₉H₂₁N₃O₃S. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.

Structural Characteristics

The compound features:

  • Hexyloxy Group : Enhances solubility and biological activity.
  • Benzylidene Moiety : Contributes to its reactivity and interaction with biological targets.
  • Methyl Group : Positioned at the 6-position of the thiazole ring, impacting its electronic properties.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
  • Anticancer Properties : In vitro studies suggest potential cytotoxic effects against cancer cell lines, including breast cancer (MCF-7). The compound may induce apoptosis and inhibit cell proliferation through interaction with cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in MCF-7 breast cancer cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzymatic Interactions : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Binding : Interaction with receptors associated with cell signaling can modify cellular responses and enhance therapeutic efficacy.

Case Studies

Research highlights various studies focusing on the compound's efficacy:

  • Cytotoxicity in Cancer Cells : A study reported that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
    • Findings :
      • Apoptosis rate increased significantly compared to control.
      • Cell cycle analysis showed G0/G1 phase arrest.
    Treatment ConditionViability (%)Apoptosis Rate (%)
    Control1005
    Compound Treatment4530
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
    • Results :
      • MIC for S. aureus: 32 µg/mL
      • MIC for E. coli: 64 µg/mL

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